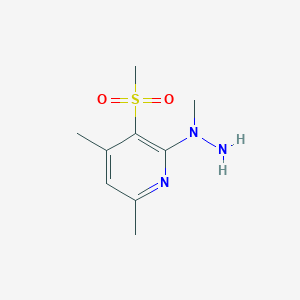

4,6-Dimethyl-2-(1-methylhydrazino)-3-(methylsulfonyl)pyridine

Description

Properties

IUPAC Name |

1-(4,6-dimethyl-3-methylsulfonylpyridin-2-yl)-1-methylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2S/c1-6-5-7(2)11-9(12(3)10)8(6)15(4,13)14/h5H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBWZSDZPYMPJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)C)N(C)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901178166 | |

| Record name | 4,6-Dimethyl-2-(1-methylhydrazinyl)-3-(methylsulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901178166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341967-36-0 | |

| Record name | 4,6-Dimethyl-2-(1-methylhydrazinyl)-3-(methylsulfonyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=341967-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethyl-2-(1-methylhydrazinyl)-3-(methylsulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901178166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(1-methylhydrazino)-3-(methylsulfonyl)pyridine typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the methyl groups at positions 4 and 6. The next step involves the addition of the methylhydrazino group at position 2 and the methylsulfonyl group at position 3. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(1-methylhydrazino)-3-(methylsulfonyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to hydrazine derivatives.

Scientific Research Applications

4,6-Dimethyl-2-(1-methylhydrazino)-3-(methylsulfonyl)pyridine has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(1-methylhydrazino)-3-(methylsulfonyl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Methylsulfonyl and Alkoxy/Hydrazino Substituents

2-Isopropoxy-4,6-dimethyl-3-(methylsulfonyl)pyridine (CAS 338412-24-1)

- Structure: Differs at position 2 (isopropoxy vs. 1-methylhydrazino).

- Applications: Not explicitly reported, but similar methylsulfonyl-pyridines are used in agrochemicals and pharmaceuticals .

TCMS Pyridine (2,3,3,6-Tetrachloro-4-methylsulfonyl pyridine)

- Structure : Chlorine substituents at positions 2,3,3,6 and methylsulfonyl at position 3.

- Properties : The electron-withdrawing chlorides enhance electrophilicity, making it reactive in biocidal applications.

- Applications : Used as an antifouling biocide in aquaculture, highlighting the role of sulfonyl groups in bioactivity .

Hydrazino-Containing Heterocycles

5-(2-Biphenylyl)-2-(1-methylhydrazino)-1,3,4-thiadiazole

- Structure: Thiadiazole core with a 1-methylhydrazino group and biphenyl substituent.

- Applications: Demonstrates the therapeutic relevance of hydrazino groups in central nervous system disorders .

Methylsulfonyl-Substituted Aromatic Compounds

(2-Methyl-5-(methylsulfonyl)benzoyl)guanidine Derivatives

- Structure : Benzene core with methylsulfonyl and guanidine groups.

- Properties : The para-methylsulfonyl group enhances binding to the Na+/H+ antiporter, with ortho-methyl groups improving conformational stability.

- Applications : Cardioprotective agents, emphasizing the importance of sulfonyl positioning in drug design .

2-[2-Methoxy-4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyrazine

Key Structural and Functional Insights

Electronic Effects

- The methylsulfonyl group’s electron-withdrawing nature polarizes the aromatic ring, enhancing reactivity in electrophilic substitutions or binding interactions. In nonlinear optics, sulfonyl groups exhibit lower hyperpolarizability than nitro groups but offer better synthetic flexibility .

Comparative Data Table

Biological Activity

4,6-Dimethyl-2-(1-methylhydrazino)-3-(methylsulfonyl)pyridine, with the CAS number 341967-36-0, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H15N3O2S

- Molar Mass : 229.3 g/mol

- Structure : The compound consists of a pyridine ring substituted with methyl and hydrazine groups along with a methylsulfonyl moiety.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer research. Its structure suggests potential interactions with biological macromolecules, which could lead to various pharmacological effects.

The biological activity of this compound may involve:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation.

- Cytotoxicity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various pathways.

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study investigated the cytotoxic effects of this compound on A549 (lung carcinoma) and HeLa (cervical carcinoma) cell lines. The results indicated:

- IC50 Values : The compound exhibited IC50 values indicating significant cytotoxicity against these cancer cell lines.

- Mechanism : The cytotoxic effect was suggested to be mediated through the inhibition of tubulin polymerization, leading to disrupted mitosis and eventual cell death.

Case Study 2: Selectivity and Efficacy

Further research highlighted the selectivity of this compound towards tumor cells compared to non-tumoral cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|---|

| This compound | 341967-36-0 | X.XX | A549, HeLa | Tubulin polymerization inhibition |

| Compound A | XXXXXXXXXX | Y.YY | A549 | DNA crosslinking |

| Compound B | XXXXXXXXXX | Z.ZZ | HeLa | Apoptosis via mitochondrial pathways |

Q & A

Basic Research Question

- 1H/13C NMR : Key signals include the methylsulfonyl group (δ ~3.1–3.3 ppm for CH3SO2), aromatic protons (δ ~6.5–8.5 ppm), and hydrazino NH protons (δ ~10–11 ppm). Splitting patterns help confirm substitution positions .

- FTIR : Peaks at ~1350–1150 cm⁻¹ (SO2 asymmetric/symmetric stretching) and ~3200–3300 cm⁻¹ (N–H stretching) validate functional groups .

- HRMS : Accurate mass analysis (e.g., calculated vs. observed m/z for C9H14N4O2S) confirms molecular formula .

How do substituents on the pyridine ring influence biological activity, such as COX-2 inhibition or antiviral properties?

Advanced Research Question

- COX-2 Inhibition : Substituents like methylsulfonyl groups enhance selectivity by mimicking the sulfonamide pharmacophore. For example, morpholine-substituted imidazopyridines show IC50 values of 0.07 µM for COX-2 .

- Antiviral Activity : Pyridine derivatives with methylsulfonyl and hydrazino groups exhibit activity against TMV (Tobacco Mosaic Virus) and HSV-1. The methylsulfonyl group improves membrane permeability, while hydrazino groups enable hydrogen bonding with viral proteases .

- Structure-Activity Relationship (SAR) Table :

| Substituent Position | Functional Group | Biological Activity (IC50/EC50) | Selectivity Index |

|---|---|---|---|

| 3-(Methylsulfonyl) | Morpholine | COX-2: 0.07 µM | 217.1 |

| 2-(Hydrazino) | Trifluoromethyl | Antiviral (TMV) | N/A |

How can researchers resolve contradictions in spectral data interpretation for this compound?

Advanced Research Question

- Case Study : Discrepancies in 1H NMR δ values for NH protons may arise from solvent polarity or tautomerism. Use deuterated DMSO to stabilize NH signals and 2D NMR (e.g., COSY, HSQC) to assign overlapping peaks .

- HRMS Validation : Cross-check isotopic patterns to rule out adducts or impurities. For example, a deviation >5 ppm suggests incorrect molecular formula assignment .

What in silico strategies predict the pharmacokinetic and toxicity profiles of this compound?

Advanced Research Question

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate bioavailability (%F = 65–80%) due to moderate logP (~2.5) and hydrogen bond donors (2–3). Methylsulfonyl groups may increase renal clearance .

- Toxicity Alerts : The hydrazino moiety is flagged for potential hepatotoxicity (e.g., via CYP3A4 inhibition). Use ProTox-II to assess LD50 and organ-specific risks .

What stability considerations are critical for handling and storing this compound?

Basic Research Question

- Degradation Pathways : Hydrazino groups are prone to oxidation. Store under inert gas (N2/Ar) at –20°C in amber vials .

- Light Sensitivity : Methylsulfonyl groups may undergo photodegradation; confirm stability via accelerated UV testing (ICH Q1B guidelines) .

How can environmental impact assessments guide the safe disposal of this compound?

Advanced Research Question

- Ecotoxicity : Methylsulfonyl derivatives show moderate aquatic toxicity (LC50 for Daphnia magna ~10 mg/L). Use OECD 301D biodegradation tests to evaluate persistence .

- Waste Management : Incinerate at >800°C with alkaline scrubbers to neutralize SO2 emissions .

What strategies optimize antiviral activity through structural modifications?

Advanced Research Question

- Rational Design : Introduce bioisosteres (e.g., replacing methylsulfonyl with sulfonamide) to enhance binding to viral polymerases .

- Synthetic Biology : Use CRISPR-Cas9 to engineer TMV strains resistant to the compound, enabling mechanism-of-action studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.